molecular formula C8H7P B13105163 2H-Phosphindole CAS No. 919766-09-9

2H-Phosphindole

Cat. No.: B13105163
CAS No.: 919766-09-9
M. Wt: 134.11 g/mol
InChI Key: RARZINNQKHNTLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2H-Phosphindole can be synthesized through several methods. One common approach involves the reaction of alkyne with a phosphorus reagent in the presence of a copper catalyst and an organic peroxide at temperatures ranging from 50 to 100°C . This method yields a phosphindole derivative, which can further react with 2,5-dimethoxy tetrahydrofuran to produce benzophosphindole derivatives .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the target product. The use of continuous flow reactors and advanced purification techniques helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Scientific Research Applications

2H-Phosphindole has a wide range of applications in scientific research:

Comparison with Similar Compounds

2H-Phosphindole can be compared with other phosphorus-containing heterocycles such as:

The uniqueness of this compound lies in its ability to undergo phospha-Diels-Alder reactions, which is not commonly observed in other phosphorus-containing heterocycles .

Properties

CAS No.

919766-09-9

Molecular Formula

C8H7P

Molecular Weight

134.11 g/mol

IUPAC Name

2H-phosphindole

InChI

InChI=1S/C8H7P/c1-2-4-8-7(3-1)5-6-9-8/h1-5H,6H2

InChI Key

RARZINNQKHNTLF-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=CC=CC2=P1

Origin of Product

United States

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